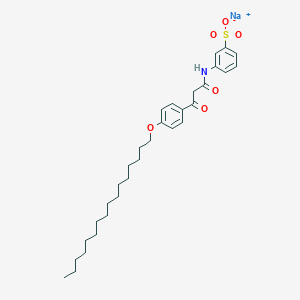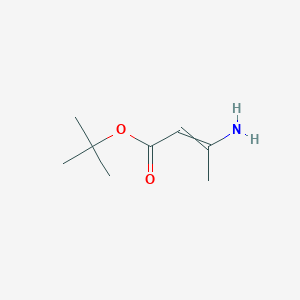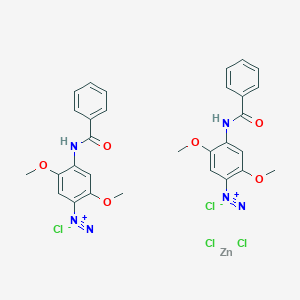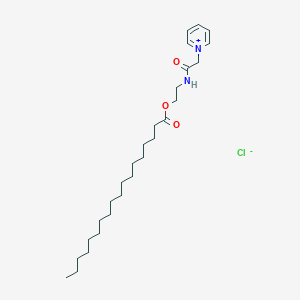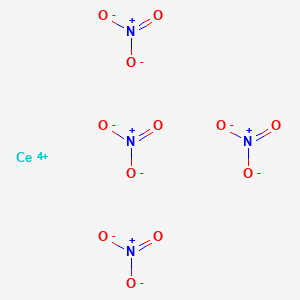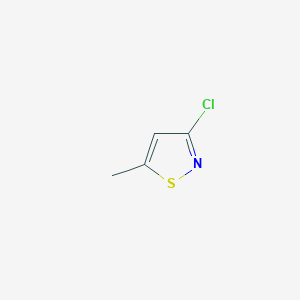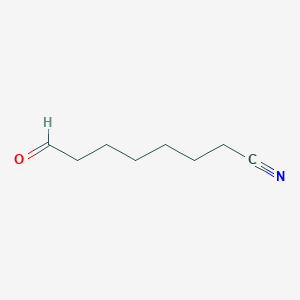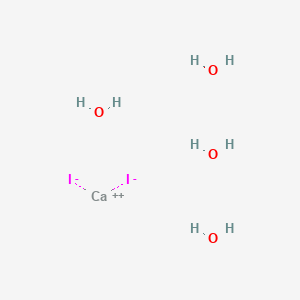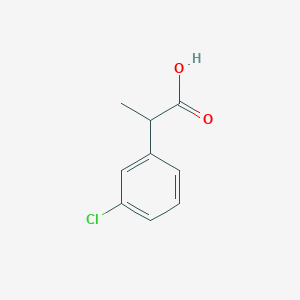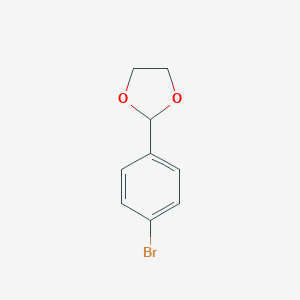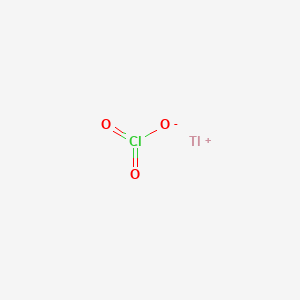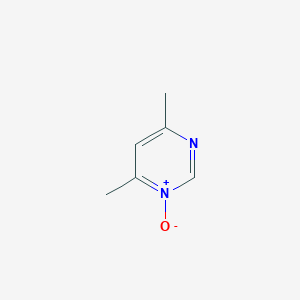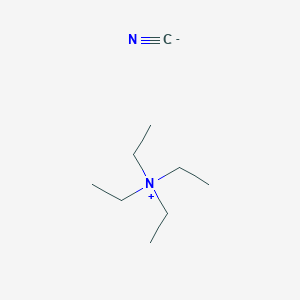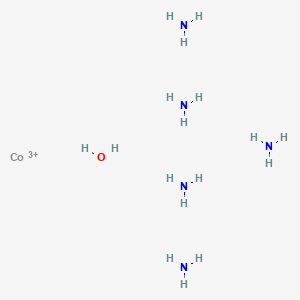
Pentaammineaquocobalt(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaammineaquocobalt(III), also known as [Co(NH3)5(H2O)]3+, is a coordination complex of cobalt(III) ion. It is a water-soluble compound that has been extensively studied for its potential applications in various fields of science, including biochemistry, medicine, and materials science. In
Applications De Recherche Scientifique
Pentaammineaquocobalt(III) has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been used as a model compound to study the behavior of metal ions in biological systems. It has also been used as a catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds.
In medicine, pentaammineaquocobalt(III) has been explored for its potential use as an anticancer agent. Studies have shown that the compound can induce apoptosis in cancer cells by disrupting the DNA replication process. It has also been investigated for its potential use as a contrast agent for magnetic resonance imaging (MRI).
In materials science, pentaammineaquocobalt(III) has been used as a precursor for the synthesis of various cobalt-containing materials, including cobalt oxide nanoparticles and cobalt-based catalysts.
Mécanisme D'action
The mechanism of action of pentaammineaquocobalt(III) is complex and depends on the specific application. In biochemistry, the compound can interact with various biomolecules, including proteins and nucleic acids, through coordination bonds. In medicine, the compound can induce apoptosis in cancer cells by disrupting the DNA replication process. In materials science, the compound can act as a precursor for the synthesis of various cobalt-containing materials.
Effets Biochimiques Et Physiologiques
Pentaammineaquocobalt(III) has been shown to have various biochemical and physiological effects. In biochemistry, it can interact with various biomolecules, including proteins and nucleic acids, through coordination bonds. In medicine, the compound can induce apoptosis in cancer cells by disrupting the DNA replication process. In materials science, the compound can act as a precursor for the synthesis of various cobalt-containing materials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using pentaammineaquocobalt(III) in lab experiments is its water solubility, which makes it easy to handle and manipulate. Another advantage is its stability, which allows for long-term storage. However, one limitation of using the compound is its toxicity, which can pose a risk to researchers if not handled properly.
Orientations Futures
There are several future directions for the study of pentaammineaquocobalt(III). In biochemistry, further studies are needed to understand the specific interactions between the compound and various biomolecules. In medicine, more research is needed to explore the potential use of the compound as an anticancer agent and contrast agent for MRI. In materials science, further studies are needed to optimize the synthesis of cobalt-containing materials using pentaammineaquocobalt(III) as a precursor.
Méthodes De Synthèse
Pentaammineaquocobalt(III) can be synthesized by the reaction between cobalt(II) chloride and ammonia in the presence of oxygen. The reaction results in the formation of a deep blue solution, which can be further purified by recrystallization. The purity of the compound can be determined by various analytical techniques, including UV-Vis spectroscopy, elemental analysis, and X-ray crystallography.
Propriétés
Numéro CAS |
14403-82-8 |
|---|---|
Nom du produit |
Pentaammineaquocobalt(III) |
Formule moléculaire |
CoH17N5O+3 |
Poids moléculaire |
162.1 g/mol |
Nom IUPAC |
azane;cobalt(3+);hydrate |
InChI |
InChI=1S/Co.5H3N.H2O/h;5*1H3;1H2/q+3;;;;;; |
Clé InChI |
QZMZAQYRDIAPGX-UHFFFAOYSA-N |
SMILES |
N.N.N.N.N.O.[Co+3] |
SMILES canonique |
N.N.N.N.N.O.[Co+3] |
Autres numéros CAS |
14403-82-8 |
Synonymes |
PAACoTFB pentaammineaquocobalt(III) pentaammineaquocobalt(III) tetrafluoroborate pentaammineaquocobalt(III) tribromide pentaammineaquocobalt(III) trichloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



